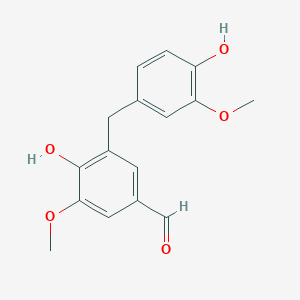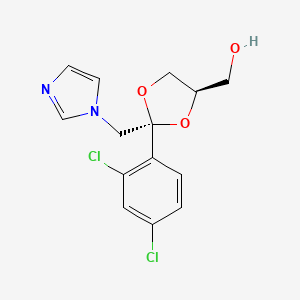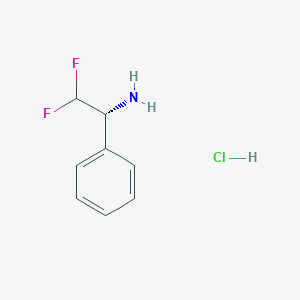
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde is a complex organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of hydroxyl and methoxy groups attached to a benzaldehyde core. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of vanillyl alcohol as a starting material. The key reaction factors for this synthesis include optimal temperature, pH, and concentration of reactants. For instance, the optimal temperature for the reaction is around 37°C, with a pH of 6.6 and a concentration of vanillyl alcohol at 158 mM .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For example, palladium complexes can be used for the dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to produce the desired compound . These methods are designed to maximize yield and minimize by-product formation, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products retain the core structure of the original compound while exhibiting different chemical properties.
Scientific Research Applications
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Vanillyl Alcohol: Shares structural similarities and exhibits antioxidant properties.
Vanillin: Known for its aromatic properties and used in flavoring agents.
Eugenol: Found in cloves and has anti-inflammatory properties.
Uniqueness
What sets 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across various scientific disciplines.
Properties
CAS No. |
202582-64-7 |
|---|---|
Molecular Formula |
C₁₆H₁₆O₅ |
Molecular Weight |
288.3 |
Synonyms |
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)


